molecular formula C13H16N2O B488972 1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one CAS No. 950-31-2

1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one

Cat. No. B488972
CAS RN: 950-31-2
M. Wt: 216.28g/mol
InChI Key: LUDINISIACCKKZ-UHFFFAOYSA-N
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Description

Spiro compounds are a class of organic compounds that have two molecular rings sharing one atom . The atom linking the rings is called the spiroatom, usually a quaternary carbon. They are named from the Latin ‘spiro’ meaning ‘I breathe’, and they are named for their resemblance to the coils of a classical scroll .


Synthesis Analysis

The synthesis of spiro compounds often involves the use of a nucleophilic substitution or an addition reaction . The exact method would depend on the specific structure of the compound and the functional groups present .


Molecular Structure Analysis

The molecular structure of spiro compounds is typically analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The reactivity of spiro compounds depends on the nature of the rings and the spiroatom. They can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, additions, and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various laboratory techniques. These properties are influenced by the compound’s molecular structure .

Scientific Research Applications

  • Synthesis and Biological Activity of New Derivatives : Compounds synthesized from 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-one exhibited significant anti-monoamine oxidase and antitumor activity (Markosyan et al., 2015).

  • Mannich Aminomethylation : The Mannich aminomethylation of 5',6',7,'8'-tetrahydro-1'H,3'H-spiro[cyclohexane-1,2'-quinazolin]-4'-one leads to the formation of a heterocyclic system containing an annelated azabicyclic fragment (Markov & Farat, 2012).

  • Vilsmeier Reaction and Rearrangement : During the Vilsmeier reaction, 5’,6’,7’,8’-tetrahydro-1’H-spiro(cyclohexane-1,2’-quinazolin)-4’(3’H)-one undergoes rearrangement, leading to a mixture of complex compounds (Markov et al., 2012).

  • Synthesis for Pharmacological Testing : A series of spiro[cycloalkane-1', 2(1H)quinazolin]4(3H)-ones and related compounds were synthesized for pharmacological testing, exploring different pathways and structural variations (Hirose et al., 1973).

  • Anti-Monoamine-Oxidase and Anticonvulsant Activity : Studies on derivatives like ethyl 4′-amino-5′,8′-dimethyl-1′H-spiro[cyclohexane-1,2′-naphthalene]-3′-carboxylate revealed their potential anti-monoamine-oxidase and anticonvulsant activities (Grigoryan et al., 2017).

  • Green Synthesis Approaches : Environmentally benign spiro-cyclization methods have been developed for the preparation of spiro[cyclohexane-1,2'-(1'H)-quinazolin]-4'(3'H)-one, emphasizing sustainable chemistry practices (Miklós & Fülöp, 2010).

  • PARP-1 Inhibitors in Cancer Therapy : Novel derivatives of spiro[(2H, 3H)quinazoline-2,1'-cyclohexan]-4(1H)-one were designed as effective PARP-1 inhibitors, showing potential in anti-cancer therapies (Amin et al., 2013).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Information on this can usually be found in the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

The future directions of research on a specific compound would depend on the current state of knowledge and the potential applications of the compound. This could involve further studies to better understand the compound’s properties, the development of new synthetic methods, or the exploration of new uses for the compound .

properties

IUPAC Name

spiro[1,3-dihydroquinazoline-2,1'-cyclohexane]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-12-10-6-2-3-7-11(10)14-13(15-12)8-4-1-5-9-13/h2-3,6-7,14H,1,4-5,8-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDINISIACCKKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301225563
Record name Spiro[cyclohexane-1,2′(1′H)-quinazolin]-4′(3′H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301225563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one

CAS RN

950-31-2
Record name Spiro[cyclohexane-1,2′(1′H)-quinazolin]-4′(3′H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=950-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[cyclohexane-1,2′(1′H)-quinazolin]-4′(3′H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301225563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the advantages of using tannic acid as a catalyst in the synthesis of 1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one derivatives?

A1: Tannic acid (TA), a naturally occurring polyphenol, presents several benefits as a catalyst in this synthesis []. It is:

  • Efficient: It allows for rapid cyclocondensation reactions (10-30 minutes) with good to excellent yields [].

Q2: Can you explain the reaction mechanism for the synthesis of 1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one derivatives using tannic acid?

A2: While the provided research [] doesn't explicitly detail the mechanism, it highlights that tannic acid acts as a Brønsted acid catalyst. This suggests that it likely donates a proton, activating the reactants (Isatoic anhydride, cycloalkanone, and aniline) and facilitating the cyclocondensation reaction to form the spiroquinazolinone structure. Further investigation into the specific mechanistic steps would be valuable.

Q3: How does the structure of spiroimidazolidinones influence their reactivity with the Vilsmeier-Haack reagent compared to 1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one?

A3: Research suggests that the difference in reactivity stems from the nitrogen atom's hybridization within the heterocyclic structures []. In spiroimidazolidinones, the amine nitrogen is more nucleophilic due to its sp3 hybridization, favoring formylation at this position. This leads to a series of reactions resulting in new substituted pyridines.

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